4-[(2,5-dichlorophenoxy)methyl]benzoic Acid
Overview
Description
“4-[(2,5-dichlorophenoxy)methyl]benzoic Acid” is a chemical compound with the molecular formula C14H9Cl2O3 . It is a derivative of benzoic acid, which is a common component in a variety of products .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with a 2,5-dichlorophenoxy methyl group attached to the 4-position of the benzene ring . The molecular weight of this compound is 296.126 Da .Scientific Research Applications
Analysis of Chlorophenoxy Acid Herbicides
Research by Catalina et al. (2000) highlights a novel approach for analyzing chlorophenoxy acid herbicides, like 4-[(2,5-dichlorophenoxy)methyl]benzoic Acid, in water. They developed a rapid analysis method using in situ esterification followed by in-vial liquid-liquid extraction combined with gas chromatography-mass spectrometry. This method significantly miniaturizes methylation and extraction steps, enhancing efficiency in analyzing such compounds (Catalina, Dallüge, Vreuls, & Brinkman, 2000).
Degradation by Aspergillus niger
Shailubhai et al. (1983) investigated the degradation of chlorinated derivatives of phenoxyacetic acid and benzoic acid, including compounds similar to this compound, by Aspergillus niger. Their findings contribute to understanding the environmental impact and breakdown of these substances in natural water and soils (Shailubhai, Sahasrabudhe, Vora, & Modi, 1983).
Simultaneous Determination in Soils
Klöppel et al. (1992) described an analytical method for determining herbicides, including compounds structurally related to this compound, in soils. Their research provides valuable insights into the environmental monitoring of such herbicides (Klöppel, Haider, Hoffmann, & Lüttecke, 1992).
Occurrence in Swiss Lakes and Rivers
Buser and Müller (1998) reported on the occurrence of chiral and achiral phenoxyalkanoic acid herbicides, similar to this compound, in lakes and rivers in Switzerland. Their work contributes to understanding the prevalence and environmental impact of these herbicides (Buser & Müller, 1998).
Properties
IUPAC Name |
4-[(2,5-dichlorophenoxy)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-5-6-12(16)13(7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXCXPGVWYCMIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=CC(=C2)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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